Tert-Butyl 3-(iodomethyl)-3-methoxypiperidine-1-carboxylate is a chemical compound with the molecular formula CHINO and a molecular weight of approximately 311.16 g/mol. It features a piperidine ring substituted with a tert-butyl group, an iodomethyl group, and a methoxy group, making it a unique structure within the class of piperidine derivatives. The compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activity.
These reactions enable the synthesis of more complex molecules, which are useful in pharmaceutical applications.
The synthesis of tert-Butyl 3-(iodomethyl)-3-methoxypiperidine-1-carboxylate typically involves several steps:
These methods allow for the efficient production of the compound with good yields.
Tert-Butyl 3-(iodomethyl)-3-methoxypiperidine-1-carboxylate has several notable applications:
Several compounds share structural similarities with tert-Butyl 3-(iodomethyl)-3-methoxypiperidine-1-carboxylate. Here is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Score | Unique Features |
---|---|---|---|
Tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate | 145508-94-7 | 0.91 | Different position of iodomethyl substitution |
Tert-Butyl 3-iodopiperidine-1-carboxylate | 850761-36-3 | 0.91 | Lacks methoxy group; simpler structure |
(R)-Tert-butyl 3-iodopyrrolidine-1-carboxylate | 1234576-86-3 | 0.89 | Pyrrolidine instead of piperidine |
Tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate | 774234-25-2 | 0.89 | Similar structure but different ring type |
Tert-butyl piperidine-1-carboxylate | 75844-69-8 | 0.81 | No halogen substitution; simpler structure |
The unique combination of functional groups in tert-butyl 3-(iodomethyl)-3-methoxypiperidine-1-carboxylate contributes to its distinct reactivity and potential biological properties compared to these similar compounds.